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Quantitative Binding Affinity and Kinetic Data
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Compound Focus: Troglitazone

CAS No.: 97322-87-7

Cat. No.: S545968

The following tables summarize key quantitative data on troglitazone's interactions with its primary nuclear

receptor target and other proteins.

Table 1: Direct Binding to Nuclear Receptor PPARy

Experimental

Measurement Type Value Context
JP Method
Crystallographic Structure PDB ID: X-ray Human PPARYy Ligand Binding
6DGO Crystallography Domain in complex with Troglitazone
[1].
Binding Constant (Ki) 302 nM Not Specified Reported in the BindingDB for the

6DGO structure [1].

Half-maximal effective 537 nM Not Specified Reported in the BindingDB for the
concentration (ECso) 6DGO structure [1].

Table 2: Binding Kinetics of LXR/RXR Heterodimers (Regulated by Ligands)

This data, derived from Surface Plasmon Resonance (SPR), shows how ligand binding to LXR regulates its
interaction with RXRa. Troglitazone was not tested in this study, but the data for the synthetic LXR ligand

T0901317 illustrates the significant kinetic changes that nuclear receptor ligands can induce [2].
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Analyte (LXR- Association Rate Dissociation Rate Dissociation Equilibrium
LBD) Constant (k;, M~*s™?) Constant (ky, s™) Constant (Kp, M)

LXRa (Apo) 57.70 £ 4.39 (1.67 £0.13) x 10> (2.90 £0.22) x 10~
LXRa + (1.70 £ 0.12) x 10* (3.69 £0.23) x 1077 (2.17+£0.13) x 10~
T0901317

Table 3: Off-Target Binding and Functional Effects

Troglitazone interacts with other cellular targets, which are linked to its side effects and PPARy-independent

activities.

| Target / System | Effect / Affinity | Experimental Evidence | | :--- | :--- | :--- | | G Protein Gaq | ICso of
~31.7 pM for inhibiting nucleotide exchange [3] [4]. | Virtual screening, GTPyS binding assays, thermal
stability shift [3] [4]. | | Mitochondrial Function | Induces PGC-1a degradation, reduces mitochondrial
mass, increases ROS [5]. | Western blot, flow cytometry (Mitotracker, MitoSOX), viability assays [5]. | |
Epidermal Growth Factor Receptor (EGFR) | Binds EGFR, triggers its internalization and degradation

[6]. Co-immunoprecipitation, EGFR degradation assays, signaling analysis [6]. |

Experimental Protocols for Key Assays

Here are the methodologies for some of the core experiments cited in this research.

Surface Plasmon Resonance (SPR) for Protein-Protein
Interactions [2]

¢ Immobilization: The receptor protein (e.g., RXRa-LBD) is immobilized on a sensor chip using a
standard amine coupling protocol.

e Analyte Injection: The binding partner (e.g., LXR-LBD, in its apo or ligand-bound form) is injected
over the chip surface at a series of concentrations (e.g., from 1.28 nM to 4 uM).

e Data Collection: The binding response in Resonance Units (RU) is recorded in real-time as a
function of time, producing a sensorgram.
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¢ Kinetic Analysis: Sensorgrams are processed using a fitting model (e.g., the Heterogeneous Ligand-
Parallel Reaction model) to calculate the association (k,) and dissociation (ky) rate constants. The

dissociation equilibrium constant (Kp) is derived from the ratio ky/kj.

G Protein Inhibition Assay [3]

e Assay Principle: The assay measures the inhibition of GTPyS binding to Gaq, which is a key step in
G protein activation.

¢ Procedure: Purified G protein subunits are stimulated by a G protein-coupled receptor (GPCR). The
incorporation of radiolabeled [3>S]-GTPyS into Gaqg is measured in the presence of increasing
concentrations of troglitazone.

o Data Analysis: The concentration of troglitazone that inhibits 50% of the GTPyS binding (ICso) is
calculated, providing a measure of its inhibitory potency.

Mechanism of Cytotoxicity Analysis [5]

e Cell Viability: Measured using an ATP-based luminescent assay (e.g., CellTiter-Glo).

¢ Mitochondrial Mass: Quantified by flow cytometry using the fluorescent dye Mitotracker Green.

¢ Reactive Oxygen Species (ROS): Measured by flow cytometry using the mitochondrial superoxide
indicator MitoSOX Red.

e Protein Degradation (PGC-1a): Analyzed via Western blotting. The role of the proteasome is
confirmed using an inhibitor like MG132. The functional consequence is tested by overexpressing
PGC-1a using a recombinant adenovirus.

Signaling Pathways and Experimental Workflows

The diagram below illustrates the multi-target mechanisms of troglitazone, connecting its binding to various

molecular effects and downstream cellular outcomes.
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Multi-target mechanisms of troglitazone, linking molecular interactions to cellular effects.

Key Insights for Researchers

¢ PPARYy Binding is Canonical, But Not Exclusive: While troglitazone's primary and intended
therapeutic action is through PPARYy agonism, its off-target activities are significant. The direct
inhibition of Gaqg and induction of mitochondrial toxicity are particularly relevant for understanding its
clinical profile [3] [5].

¢ Ligand-Induced Conformational Changes: The SPR data on LXR demonstrates that ligand binding
can dramatically alter the kinetics and stability of nuclear receptor heterodimers. This principle is a
critical consideration for drug design aimed at nuclear receptors [2].

¢ Idiosyncratic Toxicity is Mechanistically Complex: Troglitazone's hepatotoxicity is not fully
explained by PPARY binding, as later drugs in the class (rosiglitazone, pioglitazone) are safer. The
evidence points to PPARYy-independent mechanisms, including the promotion of PGC-1a degradation
and subsequent mitochondrial damage, as a key driver of its unique toxicity profile [5] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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